molecular formula C5H4BrClN2S B1266955 5-Bromo-4-chloro-2-(methylthio)pyrimidine CAS No. 63810-78-6

5-Bromo-4-chloro-2-(methylthio)pyrimidine

Cat. No. B1266955
CAS RN: 63810-78-6
M. Wt: 239.52 g/mol
InChI Key: XVRYJQACDDVZEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrimidine derivatives, including those substituted with bromo and chloro groups, often involves multi-step reactions starting from simple precursors. For instance, compounds similar to 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be synthesized through bromine-mediated oxidative cyclization and subsequent reactions involving halogen functionalities for diversification (Tang et al., 2014). Other methods include the reaction of ammonia with dichloro-methylpyrimidines, showcasing the regioselectivity and versatility in functional group modifications (Doulah et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives is crucial for understanding their chemical behavior. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to confirm the structure of synthesized compounds. For example, the molecular and electronic structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound closely related to 5-Bromo-4-chloro-2-(methylthio)pyrimidine, has been authenticated through comprehensive spectroscopic studies and crystallography (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring expansions, and functional group modifications. The presence of halogen groups makes them versatile intermediates for further chemical transformations. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine and subsequent treatments leads to a range of thiadiazine derivatives, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Rahimizadeh et al., 2007).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining their applicability in various fields. For example, the crystalline structure and hydrogen bonding patterns of certain pyrimidine compounds have been elucidated, providing insight into their stability and interactions (Trilleras et al., 2009).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

5-Bromo-4-chloro-2-(methylthio)pyrimidine is integral in synthesizing novel heterocyclic compounds. For example, it is used to obtain derivatives of pyrimido[5,4-e][1,4]thiazepine, a fused tricyclic heterocycle, through sequential treatment with amines (Bazazan et al., 2013). Additionally, it facilitates the creation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, contributing to the exploration of diverse chemical structures (Rahimizadeh et al., 2007).

Role in Producing Carboxylic Acids

This compound plays a pivotal role in the generation of 5-carboxylic acids. This is achieved through halogen/metal permutation processes involving 5-bromo-4-chloro-2-(methylthio)pyrimidine, leading to various carboxylic acid derivatives with potential applications in pharmaceutical and chemical industries (Schlosser et al., 2006).

Exploration in Nucleoside Analogs and Antiviral Research

Significantly, 5-Bromo-4-chloro-2-(methylthio)pyrimidine contributes to the synthesis of nucleoside analogs, particularly in antiviral research. Its derivatives have shown inhibitory activity against retroviruses in cell culture, indicating its potential in developing antiretroviral drugs (Hocková et al., 2003).

Use in Ring Transformation and Synthesis

This chemical is instrumental in synthesizing various ring-structured compounds like triazolo[4,3-c]pyrimidines and their analogs. These structures have applications in medicinal chemistry and as intermediates in organic synthesis (Tang et al., 2014).

Development of Antimicrobial Compounds

It's also used in synthesizing thiazolo[4,5-d]pyrimidines, which are evaluated for their antimicrobial properties. This indicates its potential in developing new antimicrobial agents (Rahimizadeh et al., 2011).

In Electronic Structure Studies

Studies on the electronic structures of halopyrimidines, including derivatives of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, have been conducted to understand their anion states. This research is vital in physical chemistry and material science (Modelli et al., 2011).

Safety And Hazards

Handling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine requires caution. It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

5-bromo-4-chloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYJQACDDVZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295514
Record name 5-bromo-4-chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-(methylthio)pyrimidine

CAS RN

63810-78-6
Record name 63810-78-6
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Record name 5-bromo-4-chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W Zhang, D Zhang, MA Stashko… - Journal of medicinal …, 2013 - ACS Publications
Abnormal activation or overexpression of Mer receptor tyrosine kinase has been implicated in survival signaling and chemoresistance in many human cancers. Consequently, Mer is a …
Number of citations: 78 pubs.acs.org
Q Jin, D Zhang, M Gao, C Jiang, J Zhang - Bioorganic & Medicinal …, 2021 - Elsevier
Aberrant signaling of the FGF/FGFR pathway occurs frequently in cancers and is an oncogenic driver in many solid tumors, especially liver cancer. With the resurgence of interest in …
Number of citations: 5 www.sciencedirect.com
Y Huang, J Zhang, Z Yu, H Zhang, Y Wang… - Journal of medicinal …, 2017 - ACS Publications
Overexpression and somatic heterozygous mutations of EZH2, the catalytic subunit of polycomb repressive complex 2 (PRC2), are associated with several tumor types. EZH2 inhibitor, …
Number of citations: 99 pubs.acs.org
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of embryonic ectoderm development (EED) is a new cancer therapeutic strategy. Herein, we report our discovery of EEDi-5285 as an exceptionally potent, efficacious, and …
Number of citations: 23 pubs.acs.org
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2021 - ACS Publications
Embryonic ectoderm development (EED) is a promising therapeutic target for human cancers and other diseases. We report herein the discovery of exceptionally potent and efficacious …
Number of citations: 12 pubs.acs.org
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org
C D'Errico, T Voepel-Lewis, RK Rej, C Wang, J Lu… - 2021 - deepblue.lib.umich.edu
Embryonic ectoderm development (EED) is a promising therapeutic target for human cancers and other diseases. We report herein the discovery of exceptionally potent and efficacious …
Number of citations: 0 deepblue.lib.umich.edu
K Blades, SC Glossop - Synthesis, 2017 - thieme-connect.com
An efficient high-yielding three-step synthesis of N-8-(2,2-dimethoxyethyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is reported. The route utilises a Heck coupling as the key step. …
Number of citations: 3 www.thieme-connect.com
F Potjewyd, AMW Turner, J Beri, JM Rectenwald… - Cell chemical …, 2020 - cell.com
Protein degradation via the use of bivalent chemical degraders provides an alternative strategy to block protein function and assess the biological roles of putative drug targets. This …
Number of citations: 132 www.cell.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.